Iotroxic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

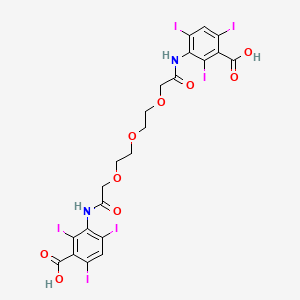

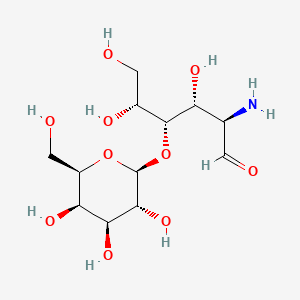

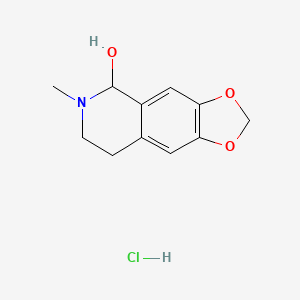

Iotroxic acid is an organic molecular entity.

Iotroxic acid is a contrast medium molecule.

Applications De Recherche Scientifique

Formation of Toxic Iodinated Disinfection By-products

Iotroxic acid, an iodinated X-ray contrast media (ICM), contributes to the formation of iodo-trihalomethane (iodo-THM) and iodo-acid disinfection byproducts (DBPs) in water treatment processes. These byproducts, derived from the interaction of ICMs like iotroxic acid with chlorine and monochloramine in water, are highly genotoxic and cytotoxic in mammalian cells. The presence of ICMs like iotroxic acid in water sources, due to their elimination through urine and feces, leads to elevated concentrations in rivers and streams, posing potential environmental and health risks (Duirk et al., 2011).

Environmental and Health Implications

Iodoacetic acid (IAA), a byproduct formed from iotroxic acid in water treatment, demonstrates significant reproductive and developmental toxicity. Studies on IAA have indicated its potential as an endocrine disruptor, highlighting concerns regarding its impact on reproductive health and development in mammals (Long et al., 2021).

Molecular Insights and Toxicity Evaluation

Mammalian cell toxicity studies on iodinated disinfection byproducts, including those from iotroxic acid, reveal their genotoxic and cytotoxic nature. The research underscores the enhanced mammalian cell cytotoxicity and genotoxicity of compounds containing an iodo-group, like iotroxic acid, compared to their brominated and chlorinated analogues (Richardson et al., 2008).

Biodegradable Elastomers and Drug-Releasing Capabilities

Innovative research on biodegradable polyester elastomers, potentially derived from compounds like iotroxic acid, explores their biocompatibility and potential applications in tissue engineering and bioimaging. This research opens new avenues for the application of iotroxic acid derivatives in medical and pharmacological industries (Serrano et al., 2011).

Renal Toxicity and Radiocontrast Agents

Studies on ioxitalamate, a derivative of iotroxic acid, show its role in inducing renal toxicity and the potential of compounds like resveratrol in alleviating such effects. This research highlights the need for understanding and mitigating the adverse effects of iotroxic acid derivatives in clinical settings (Huang et al., 2015).

Propriétés

Numéro CAS |

51022-74-3 |

|---|---|

Formule moléculaire |

C22H18I6N2O9 |

Poids moléculaire |

1215.8 g/mol |

Nom IUPAC |

3-[[2-[2-[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C22H18I6N2O9/c23-9-5-11(25)19(17(27)15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-12(26)6-10(24)16(18(20)28)22(35)36/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36) |

Clé InChI |

JXMIBUGMYLQZGO-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

SMILES canonique |

C1=C(C(=C(C(=C1I)NC(=O)COCCOCCOCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |

Autres numéros CAS |

51022-74-3 |

Synonymes |

iotroxic acid iotroxic acid, calcium salt iotroxic acid, magnesium salt iotroxinate SH 213 AB |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[18,21-Bis(2-aminoethyl)-12-benzyl-3-(2-chloro-1-hydroxyethyl)-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1212849.png)